N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine
Overview
Description
N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine is a chemical compound that belongs to the family of silanes. It is known for its unique properties, including its ability to act as a reducing agent and as a ligand for metal complexes. This compound has been widely used in scientific research due to its versatility and effectiveness in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine typically involves the reaction of phenylsilane with N,N-diethylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced reactors and continuous flow systems helps in achieving consistent product quality. The compound is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: It acts as a reducing agent in several organic reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself acts as a reducing agent, often in the presence of catalysts such as palladium or platinum.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine has several scientific research applications:
Biofuel Production: It is used as a switchable solvent in the extraction of lipids from microalgae, enhancing biodiesel production.
Chemical Synthesis: The compound is employed in novel synthesis methods, such as the reductive N-alkylation method for synthesizing tertiary amines.
Fluorescent Probes:
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine exerts its effects involves its ability to act as a ligand for metal complexes. It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can participate in various chemical reactions. The compound’s reducing properties also play a crucial role in its mechanism of action, enabling it to donate electrons and facilitate reduction reactions.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl ethylenediamine: A similar compound with four methyl groups instead of ethyl groups.
N,N,N’,N’-Tetraethylethylenediamine: Another similar compound with a different structural arrangement.
Uniqueness
N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as both a reducing agent and a ligand for metal complexes makes it particularly versatile in scientific research.
Properties
IUPAC Name |
N-(diethylamino-methyl-phenylsilyl)-N-ethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2Si/c1-6-16(7-2)18(5,17(8-3)9-4)15-13-11-10-12-14-15/h10-14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFMFGRSEHZUAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C1=CC=CC=C1)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498845 | |
Record name | N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023-81-0 | |
Record name | N,N,N',N'-Tetraethyl-1-methyl-1-phenylsilanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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